molecular formula C24H32ClNO2 B192792 Deoxy Donepezil Hydrochloride CAS No. 1034439-57-0

Deoxy Donepezil Hydrochloride

Cat. No.: B192792
CAS No.: 1034439-57-0
M. Wt: 402.0 g/mol
InChI Key: PJOSEOQZAOZSMV-UHFFFAOYSA-N
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Description

Deoxy Donepezil Hydrochloride is a derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. This compound is designed to enhance cognitive function by increasing the concentration of acetylcholine in the brain, thereby improving synaptic transmission. This compound is a modified version of Donepezil, with specific structural changes aimed at improving its pharmacological properties.

Mechanism of Action

Target of Action

Deoxy Donepezil Hydrochloride, like Donepezil, primarily targets the enzyme acetylcholinesterase (AChE) in the brain . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter associated with memory and learning . In Alzheimer’s disease, there is a deficiency of acetylcholine, and inhibiting AChE increases the concentration of acetylcholine in the brain .

Mode of Action

this compound acts as a reversible and noncompetitive inhibitor of AChE . This increase in acetylcholine can help alleviate the cognitive deficits observed in conditions like Alzheimer’s disease .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can lead to improved cognitive function in patients with Alzheimer’s disease .

Pharmacokinetics

The pharmacokinetics of Donepezil, which this compound is likely to share, have been studied extensively. Donepezil is well absorbed and undergoes extensive hepatic metabolism via CYP2D6 and 3A4, leading to four major metabolites, two of which are active . It is excreted primarily in urine (57%; 17% as unchanged drug) and feces (15%) . The elimination half-life of Donepezil is approximately 70 hours, making it suitable for once-daily dosing .

Result of Action

The primary result of this compound’s action is an increase in the concentration of acetylcholine in the brain, leading to enhanced cholinergic activity . This can result in improved cognitive function in patients with Alzheimer’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s oxidation, a vital step of drug metabolism, can be affected by the presence of certain oxidants in the environment . Additionally, factors such as pH and ionic concentration can influence the rate of Donepezil’s oxidation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deoxy Donepezil Hydrochloride typically involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous-flow synthesis methods, which are more efficient and environmentally friendly. These methods involve the use of heterogeneous catalysis and hydrogenation processes, with water being the sole byproduct .

Chemical Reactions Analysis

Types of Reactions: Deoxy Donepezil Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chloramine-T in acidic medium.

    Reduction: Palladium-carbon catalyst, acetic acid, methanol.

    Substitution: Various reagents depending on the functional groups being introduced.

Major Products: The major products formed from these reactions include intermediates that are further processed to yield this compound.

Comparison with Similar Compounds

Comparison: Deoxy Donepezil Hydrochloride is unique due to its structural modifications, which aim to improve its pharmacokinetic properties and reduce side effects. Compared to Donepezil, it may offer better bioavailability and a longer half-life, making it a potentially more effective treatment option .

Properties

IUPAC Name

1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO2.ClH/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19;/h3-7,15-16,18,20H,8-14,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOSEOQZAOZSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647785
Record name 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034439-57-0
Record name Piperidine, 4-[(2,3-dihydro-5,6-dimethoxy-1H-inden-2-yl)methyl]-1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1034439-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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